1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S703313
CAS No.
321-37-9
M.F
C8H4ClF3O
M. Wt
208.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

CAS Number

321-37-9

Product Name

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

DYPQUENOGZXOGE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl

Anti-allergic Activities

Antitubercular and Antimicrobial Activity

Ethanone, 1-(4-chlorophenyl)-

1-(4-Chlorophenyl)cyclopropanecarbonitrile

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro group and a trifluoroethanone moiety attached to a benzene ring. Its molecular formula is C8H4ClF3OC_8H_4ClF_3O, and it has a molecular weight of approximately 208.57 g/mol . The compound features a planar structure due to the aromatic benzene ring, which is influenced by the electron-withdrawing trifluoroethanone group, affecting its reactivity and chemical behavior.

, including:

  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoroethanone group enhances the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.
  • Nucleophilic Reactions: The carbonyl group in the trifluoroethanone moiety can undergo nucleophilic attack, leading to the formation of different derivatives depending on the nucleophile used .
  • Acid-Base Reactions: The compound may also engage in acid-base reactions due to the presence of functional groups that can donate or accept protons.

Research indicates that 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and for its effects on various biological systems. The compound's structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Several methods have been developed for synthesizing 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone:

  • Direct Halogenation: Chlorination of phenyl compounds followed by introduction of trifluoroacetyl chloride.
  • Electrophilic Aromatic Substitution: Reacting 4-chlorobenzene with trifluoroacetyl chloride in the presence of Lewis acids such as aluminum chloride.
  • Solvolysis Reactions: Utilizing solvolysis conditions to modify existing compounds into 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives .

This compound finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals due to its unique electronic properties.
  • Agricultural Chemicals: Potentially utilized in developing agrochemicals owing to its biological activity.
  • Material Science: Investigated for use in advanced materials due to its chemical stability and reactivity.

Interaction studies have focused on how 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone interacts with biological molecules. These studies often involve examining binding affinities with proteins or enzymes and assessing its pharmacokinetic properties. Such research is crucial for understanding the compound's potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone1.00Different chlorination pattern affecting reactivity.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone0.96Contains two chlorine substituents enhancing stability.
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone0.91Variations in chlorination may alter biological activity.
1-(3-Fluorophenyl)-2,2,2-trifluoroethanone0.90Fluorine substitution affects electronic properties differently.
1-(4-Bromophenyl)-2,2,2-trifluoroethanone0.88Bromine's larger size may influence sterics and reactivity.

The unique combination of chlorine and trifluoromethyl groups in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone sets it apart from these similar compounds by providing distinct electronic characteristics that can be exploited in various applications .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

321-37-9

Wikipedia

4'-Chloro-2,2,2-trifluoroacetophenone

General Manufacturing Information

Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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